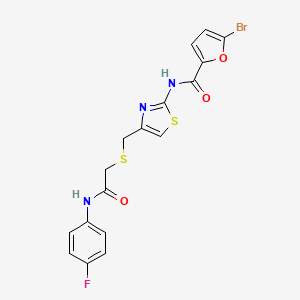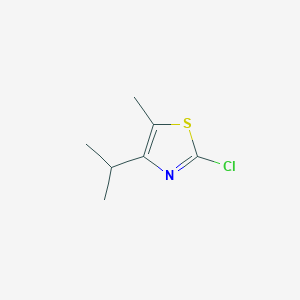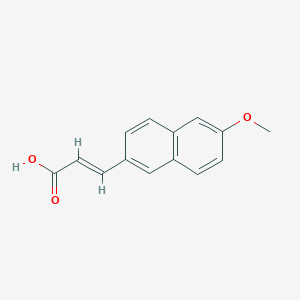![molecular formula C18H20N2O5S B2785586 N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-03-7](/img/structure/B2785586.png)
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide” is an organic compound containing several functional groups, including a benzodioxole, a sulfamoyl group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve the coupling of sulfamoyl azides with arylboronic acids, a process known as the Chan-Lam coupling reaction .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The benzodioxole group consists of a benzene ring fused with a 1,3-dioxole. The sulfamoyl group (-SO2NH2) is a sulfur-containing group, and the carboxamide group (-CONH2) is a derivative of carboxylic acids .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, reactions at the benzylic position (the carbon adjacent to the benzene ring) are common and can include free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like sulfamoyl and carboxamide might make it soluble in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-20(12-14-5-3-2-4-6-14)26(22,23)10-9-19-18(21)15-7-8-16-17(11-15)25-13-24-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXKJKKGEOCISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-4-[4-[methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoate](/img/structure/B2785503.png)
![2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2785506.png)
![Methyl 2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2785508.png)
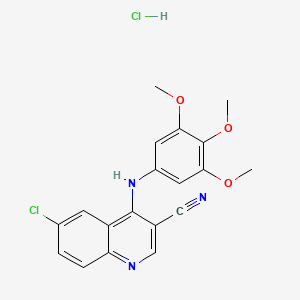
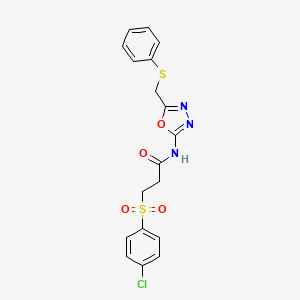

![4-(4-Methyl-1,3-thiazole-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2785514.png)
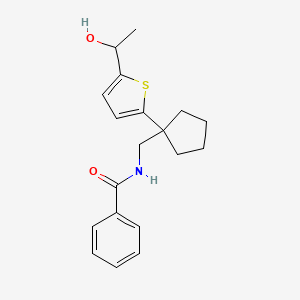
![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![N-(4-methylphenyl)-4-{2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2785517.png)
